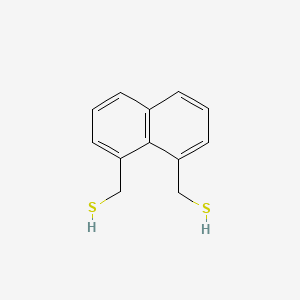

Naphthalene, 1,8-mercaptomethyl-

Description

Foundational Significance of Peri-Substituted Naphthalene (B1677914) Scaffolds in Organic Chemistry

The naphthalene core, composed of two fused benzene (B151609) rings, provides a rigid and planar framework for chemical synthesis. ijpsjournal.com When substituents are placed at the 1 and 8 positions, known as the peri-positions, they are forced into close proximity, typically around 2.5 Å apart. wikipedia.org This enforced closeness is a direct consequence of the rigid geometry of the naphthalene skeleton and is in stark contrast to the greater separation seen in other substitution patterns, such as ortho-substitution on a benzene ring. wikipedia.orgst-andrews.ac.uk

This proximity, often leading to significant steric strain, is not a limitation but a powerful design element. It can compel unusual bonding interactions and reactivity. st-andrews.ac.uk A classic example is 1,8-bis(dimethylamino)naphthalene, famously known as "Proton Sponge," which exhibits exceptionally high basicity because the two nitrogen atoms are forced to cooperate in binding a proton to alleviate steric repulsion. wikipedia.org Similarly, the unique geometry of the peri-scaffold is utilized to stabilize otherwise transient chemical species and to create highly specific ligands for metal coordination. st-andrews.ac.ukepa.gov The synthesis of these scaffolds often starts from precursors like 1,8-dinitronaphthalene (B126178) or 1-amino-naphthalene-8-sulfonic acid, which allow for the introduction of various functional groups at these key positions. wikipedia.org

The Role of Thiol Functionality in Advanced Organic Synthesis and Materials Science

The thiol group (-SH), or sulfhydryl group, is a cornerstone of modern chemical science due to its distinct reactivity and versatile functionality. creative-proteomics.comyoutube.com Thiols are characterized by the presence of a sulfur atom bonded to a hydrogen atom, a structure analogous to alcohols but with sulfur replacing oxygen. youtube.com This substitution imparts unique properties, including higher nucleophilicity and acidity compared to their alcohol counterparts. creative-proteomics.com

In biological systems, thiols are fundamental. The amino acid cysteine, with its thiol side chain, is crucial for protein structure, forming disulfide bonds (-S-S-) that stabilize the three-dimensional folding of proteins. creative-proteomics.comyoutube.com The tripeptide glutathione (B108866) serves as a primary antioxidant, protecting cells from damage by scavenging reactive oxygen species. creative-proteomics.com

This inherent reactivity is exploited extensively in materials science and synthesis:

Coordination Chemistry: Thiols are excellent ligands for a wide range of metal ions, forming stable complexes. This property is vital in the creation of catalysts and metal-based materials. creative-proteomics.com

Surface Chemistry: Thiols exhibit a strong affinity for the surfaces of noble metals like gold, enabling the formation of highly ordered self-assembled monolayers (SAMs). These SAMs are foundational in nanotechnology, sensors, and electronics.

Dynamic Covalent Chemistry: The reversible formation of disulfide bonds from thiols through oxidation is a powerful tool for creating "smart" materials. mdpi.com These materials can respond to stimuli like changes in pH or redox potential, finding use in drug delivery systems and self-healing polymers. mdpi.com

Organic Synthesis: The thiol group participates in a variety of reliable and high-yielding reactions, such as thiol-ene "click" chemistry, making it an invaluable tool for constructing complex molecules, including pharmaceuticals and agrochemicals. creative-proteomics.comtaylorandfrancis.com

Research Trajectories and Interdisciplinary Relevance of Naphthalene, 1,8-Mercaptomethyl- Derivatives

The integration of two thiol groups onto the sterically demanding peri-naphthalene scaffold in Naphthalene, 1,8-mercaptomethyl- creates a bidentate ligand with a precise and constrained geometry. This unique structure makes it a highly promising candidate for several advanced research directions.

Coordination Chemistry and Catalysis: The two thiol groups are pre-organized for chelation to a single metal center. The resulting metallacycles are of great interest for their potential catalytic activity and as models for the active sites of metalloenzymes. Research into related 1,8-disubstituted naphthalene ligands, such as those with amido or phosphino (B1201336) groups, has demonstrated their ability to form stable and structurally unique complexes with transition metals and main group elements. nih.govresearchgate.net By analogy, derivatives of Naphthalene, 1,8-mercaptomethyl- are being explored for their ability to bind metal ions for applications in catalysis and sensing.

Supramolecular Chemistry and Sensors: The defined spatial arrangement of the thiol groups can be used to construct intricate supramolecular assemblies. The molecule can act as a rigid building block, linking to other components through coordination bonds or disulfide linkages. Furthermore, the interaction of the thiol groups with specific analytes (e.g., heavy metal ions) can induce a conformational or electronic change in the naphthalene system, which can be detected through changes in fluorescence or color. This principle is the basis for developing selective chemosensors. Derivatives of the related 1,8-naphthalimide (B145957) are well-known for their use as fluorescent probes. researchgate.net

Materials Science: The ability of thiols to form disulfide bonds allows for the polymerization of Naphthalene, 1,8-mercaptomethyl- derivatives into novel materials. These polymers could possess unique properties stemming from the rigid naphthalene units, potentially leading to materials with interesting optical or electronic characteristics. The incorporation of dithiol additives has been shown to impact the performance and stability of materials like organic solar cells. researchgate.net The synthesis of related compounds, such as those derived from 1,8-bis(bromomethyl)naphthalene (B51720), has been used to create complex heterocyclic structures with unique properties, indicating the synthetic versatility of this framework. researchgate.net

Interactive Data Table: Properties of Related Naphthalene Derivatives

While detailed experimental data for Naphthalene, 1,8-mercaptomethyl- is not widely published, the properties of its precursor, 1,8-bis(hydroxymethyl)naphthalene, provide insight into the physical characteristics of this molecular framework.

| Property | Value | Source Compound |

| Molecular Formula | C₁₂H₁₂O₂ | 1,8-bis(hydroxymethyl)naphthalene |

| Molecular Weight | 188.22 g/mol | 1,8-bis(hydroxymethyl)naphthalene |

| Melting Point | 153-156 °C | 1,8-bis(hydroxymethyl)naphthalene |

| Crystal System | Monoclinic | 1,8-bis(hydroxymethyl)naphthalene |

| Space Group | P2(1)/n | 1,8-bis(hydroxymethyl)naphthalene |

| Data sourced from references chemicalbook.comnih.govnih.gov. |

Structure

3D Structure

Properties

CAS No. |

60948-99-4 |

|---|---|

Molecular Formula |

C12H12S2 |

Molecular Weight |

220.4 g/mol |

IUPAC Name |

[8-(sulfanylmethyl)naphthalen-1-yl]methanethiol |

InChI |

InChI=1S/C12H12S2/c13-7-10-5-1-3-9-4-2-6-11(8-14)12(9)10/h1-6,13-14H,7-8H2 |

InChI Key |

JKNPWHHGFOPCTJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)CS)C(=CC=C2)CS |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Naphthalene, 1,8 Mercaptomethyl and Its Derivatives

Strategic Syntheses of 1,8-Bis(mercaptomethyl)naphthalene

The synthesis of 1,8-bis(mercaptomethyl)naphthalene can be achieved through several strategic routes, primarily involving the transformation of pre-existing functional groups on the naphthalene (B1677914) core.

Functional Group Interconversion from Precursors (e.g., Dibromomethyl Naphthalenes)

A primary and well-established method for synthesizing 1,8-bis(mercaptomethyl)naphthalene involves a functional group interconversion from 1,8-bis(bromomethyl)naphthalene (B51720). nih.gov This precursor is commercially available or can be synthesized from 1,8-naphthalenedimethanol. sigmaaldrich.com The conversion to the target dithiol is typically accomplished via a two-step nucleophilic substitution reaction.

The process begins with the reaction of 1,8-bis(bromomethyl)naphthalene with a thiolating agent, most commonly thiourea (B124793). In this step, the bromine atoms, being good leaving groups, are displaced by the sulfur atom of thiourea to form a stable bis(isothiouronium) salt intermediate. This reaction is typically carried out in a polar solvent like ethanol.

In the second step, the intermediate salt is subjected to alkaline hydrolysis using a base such as sodium hydroxide. The hydrolysis cleaves the C-S bond of the isothiouronium group, liberating the free thiol and producing urea (B33335) and sodium bromide as byproducts. Acidification of the reaction mixture then yields the final product, 1,8-bis(mercaptomethyl)naphthalene.

Table 1: Synthesis via Functional Group Interconversion

| Step | Reactants | Reagents | Product |

|---|---|---|---|

| 1 | 1,8-Bis(bromomethyl)naphthalene | Thiourea, Ethanol | 1,8-Naphthalenebis(methylisothiouronium) dibromide |

Reductive Pathways for Thiol Generation

An alternative synthetic route to 1,8-bis(mercaptomethyl)naphthalene is through the reduction of a corresponding disulfide precursor. This pathway often involves the initial synthesis of the cyclic disulfide, naphtho[1,8-de] Current time information in Bangalore, IN.acs.orgdithiepin, which can then be cleaved reductively to yield the open-chain dithiol.

The synthesis of the cyclic disulfide can be achieved by reacting 1,8-bis(bromomethyl)naphthalene with sodium disulfide. The subsequent reduction of this seven-membered ring containing a disulfide bond can be performed using standard reducing agents known to cleave S-S bonds. Potent reducing agents like lithium aluminum hydride (LiAlH₄) or milder reagents such as sodium borohydride (B1222165) (NaBH₄) in an appropriate solvent can effectively open the ring to generate the dithiol. Another approach involves the reduction of 1,8-naphthalic anhydride (B1165640) to 1,8-naphthalenedimethanol, which can then be converted to the target compound. sigmaaldrich.com

Derivatization and Functionalization Strategies of the Mercaptomethyl Groups

The two thiol groups of 1,8-bis(mercaptomethyl)naphthalene are highly versatile handles for further chemical modification, enabling its use in materials science and polymer chemistry.

Thiol-Ene Reactions for Macromolecular Architectures and Surface Functionalization

The thiol-ene reaction is a powerful and efficient "click chemistry" process that involves the radical-mediated addition of a thiol group across a carbon-carbon double bond (an ene). nih.govyoutube.com This reaction is known for its high yields, tolerance to various functional groups, and mild reaction conditions, often initiated by UV light in the presence of a photoinitiator. nih.govacs.org

Given its two thiol functionalities, 1,8-bis(mercaptomethyl)naphthalene can act as a cross-linking agent when reacted with molecules containing two or more 'ene' groups (dienes or polyenes). This step-growth polymerization leads to the formation of complex, three-dimensional polymer networks or macromolecular architectures. acs.orgresearchgate.net The kinetics of these polymerizations can be influenced by the substitution of the thiol group (primary, secondary, or tertiary). acs.org

For surface functionalization, the thiol-ene reaction provides a robust method for covalently attaching the naphthalene dithiol to various substrates. nih.govacs.orgnih.govacs.org A surface that has been pre-functionalized with 'ene' groups can be readily modified by reacting it with 1,8-bis(mercaptomethyl)naphthalene. This process anchors the molecule to the surface, leaving a free thiol group available for further reactions or introducing specific properties imparted by the naphthalene moiety. This technique has been used to modify materials from polymer microspheres to metal surfaces. acs.orgacs.orgrug.nl

Table 2: Thiol-Ene Reaction Components

| Component | Role | Example |

|---|---|---|

| Thiol | Hydrogen Donor / Chain Transfer Agent | Naphthalene, 1,8-mercaptomethyl- |

| Ene | Radical Acceptor | Diallyl phthalate, Norbornene-functionalized polymers |

| Initiator | Radical Source | Photoinitiators (e.g., DMPA), Thermal Initiators (e.g., AIBN) |

Controlled Oxidation to Disulfides and Higher Sulfur Species

The thiol groups of 1,8-bis(mercaptomethyl)naphthalene can be readily oxidized to form disulfide bonds. Due to the close proximity of the two thiol groups, intramolecular oxidation is highly favored, leading to the formation of a stable, seven-membered cyclic disulfide known as naphtho[1,8-de] Current time information in Bangalore, IN.acs.orgdithiepin.

This oxidation can be achieved under mild conditions using a variety of oxidizing agents. researchgate.net Common reagents include iodine (I₂), hydrogen peroxide (H₂O₂), or even atmospheric oxygen, often catalyzed by a metal complex or basic conditions. wikipedia.org Recently, sulfuryl fluoride (B91410) has been reported as a highly selective oxidant for converting thiols to disulfides in a "redox-click" reaction. chemrxiv.orgchemrxiv.org The formation of this cyclic disulfide is a reversible process, as the disulfide bond can be cleaved by reducing agents to regenerate the dithiol. nih.gov

Further oxidation under stronger conditions can lead to higher oxidation states of sulfur, such as sulfoxides and ultimately sulfonic acids, though these reactions are typically less controlled than disulfide formation.

Table 3: Oxidizing Agents for Thiol Conversion

| Oxidizing Agent | Product | Reaction Type |

|---|---|---|

| Iodine (I₂) | Cyclic Disulfide | Mild Oxidation |

| Hydrogen Peroxide (H₂O₂) | Cyclic Disulfide | Mild Oxidation |

| Air (O₂) with catalyst | Cyclic Disulfide | Catalytic Oxidation |

| Sulfuryl Fluoride (SO₂F₂) | Cyclic Disulfide | Redox-Click Chemistry |

Formation of Thioethers and Dithioesters for Cross-linking and Polymerization

The nucleophilic nature of the thiol group allows for its conversion into other important sulfur-containing functionalities, such as thioethers and dithioesters.

Thioethers: The synthesis of thioethers from 1,8-bis(mercaptomethyl)naphthalene can be accomplished through reactions analogous to the Williamson ether synthesis. youtube.com The dithiol is first deprotonated with a base to form the more nucleophilic bis(thiolate). This species can then react with alkyl halides via a nucleophilic substitution (S_N2) mechanism to form thioether linkages. acs.orgnih.gov When a dihaloalkane is used as the reaction partner, a polycondensation reaction occurs, leading to the formation of poly(thioether)s. researchgate.netrsc.org These polymers can exhibit interesting material properties due to the inclusion of the rigid naphthalene unit in the polymer backbone. Some modern methods for thioether synthesis even utilize thiol-free reagents. mdpi.com

Dithioesters: Dithioesters are crucial as chain transfer agents in Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, a versatile method for synthesizing polymers with controlled molecular weights and complex architectures. researchgate.net The thiol groups of 1,8-bis(mercaptomethyl)naphthalene can be converted into dithioester functionalities. rsc.org One common synthetic method involves the thionation of a corresponding thioester precursor using Lawesson's reagent, or the reaction of a carboxylic acid with the thiol in the presence of a thionating agent like tetraphosphorus (B14172348) decasulfide (P₄S₁₀). acs.orgrsc.org The resulting bis(dithioester) molecule can then serve as a bifunctional RAFT agent. During polymerization, it can initiate the growth of two polymer chains, leading to the formation of triblock copolymers or other advanced polymer structures. The dithioester end-groups can also be subjected to further chemical transformations, such as aminolysis. rsc.org

Synthetic Routes to Supramolecular Structures Incorporating Naphthalene Dithiol Moieties

The distinct structural characteristics of "Naphthalene, 1,8-mercaptomethyl-," also known as 1,8-bis(mercaptomethyl)naphthalene, make it a valuable building block in the construction of complex supramolecular architectures. The spatial arrangement of the two thiol groups, held in close proximity by the rigid naphthalene scaffold, pre-organizes the molecule for cyclization and polymerization reactions. This section explores the primary synthetic methodologies employed to create macrocycles and polymeric networks from this versatile dithiol.

Cyclization Reactions Under High-Dilution Conditions for Macrocycle Formation

The synthesis of macrocycles from acyclic precursors is often challenged by competing intermolecular polymerization reactions. To favor the desired intramolecular cyclization, reactions are typically performed under high-dilution conditions. This principle is central to the formation of macrocycles incorporating the 1,8-bis(mercaptomethyl)naphthalene unit. By maintaining a low concentration of the reactants, the probability of the two ends of the same molecule reacting with each other is increased relative to the probability of two different molecules reacting.

A prevalent strategy for synthesizing these macrocycles involves the reaction of 1,8-bis(mercaptomethyl)naphthalene with various electrophilic linking units. For instance, the reaction with dihaloalkanes in the presence of a base constitutes a common and effective method for creating macrocyclic thioethers. The choice of base and solvent system can significantly influence the reaction's efficiency and the yield of the desired macrocycle.

Table 1: Representative Cyclization Reactions for Macrocycle Synthesis

| Starting Dithiol | Dihalide Linker | Reaction Conditions | Resulting Macrocycle | Reference |

|---|---|---|---|---|

| 1,8-Bis(mercaptomethyl)naphthalene | 1,2-Di(bromomethyl)benzene | Cesium Carbonate, DMF | A dibenzothianaphthalenophane derivative | rsc.org |

| 1,8-Bis(mercaptomethyl)naphthalene | 1,3-Dibromopropane | Potassium Carbonate, Acetone | A nine-membered thianaphthalenophane |

The data presented in the table above is illustrative of typical reaction schemes. The actual yields and specific conditions can vary based on the detailed experimental setup. The formation of these macrocycles is a testament to the utility of high-dilution techniques in directing the outcome of chemical reactions toward complex, cyclic structures.

Polycondensation and Network Formation Utilizing Thiol Reactivity

The nucleophilic character and oxidation susceptibility of the thiol groups in 1,8-bis(mercaptomethyl)naphthalene make it a suitable monomer for polycondensation and the formation of polymeric networks. These materials are of interest for their potential applications in materials science, including the development of advanced polymers with tailored optical or mechanical properties.

One of the key polymerization techniques is the thiol-ene reaction, a "click" chemistry process known for its high efficiency and selectivity. nih.gov This reaction involves the radical-mediated addition of a thiol to an alkene. nih.gov When 1,8-bis(mercaptomethyl)naphthalene is reacted with a di- or multifunctional ene-containing comonomer, a cross-linked polymer network can be formed. The reaction can be initiated by light, allowing for spatial and temporal control over the polymerization process. nih.gov

Another approach to polymerization is through the formation of disulfide bonds. The oxidation of the thiol groups in 1,8-bis(mercaptomethyl)naphthalene can lead to the formation of a linear polymer or a cross-linked network, depending on the reaction conditions and the presence of other reactive species. This oxidative coupling can often be reversed, which opens up possibilities for creating dynamic and self-healing materials.

Table 2: Examples of Polymerization Reactions

| Comonomer | Polymerization Type | Polymer Architecture | Potential Applications | Reference |

|---|---|---|---|---|

| 1,4-Divinylbenzene | Thiol-ene polymerization | Cross-linked network | High refractive index polymers, coatings | nih.gov |

| Triallyl isocyanurate | Thiol-ene polymerization | Highly cross-linked network | Thermosetting resins, adhesives | nih.gov |

The versatility of the thiol groups in 1,8-bis(mercaptomethyl)naphthalene allows for the synthesis of a wide range of polymeric materials with diverse properties and potential uses.

Mechanistic Organic Chemistry and Reactivity Profiles

Elucidating Reaction Mechanisms of the Mercaptomethyl Functionality

The reactivity of the thiol groups in "Naphthalene, 1,8-mercaptomethyl-" is a focal point of its chemical behavior, encompassing nucleophilic, radical, and photochemical pathways.

Thiols are well-established as potent nucleophiles in organic chemistry, a characteristic that is retained by the mercaptomethyl groups of this compound. libretexts.orgresearchgate.net The sulfur atom, with its diffuse lone pairs of electrons, is more polarizable and generally a stronger nucleophile than its oxygen counterpart in alcohols. libretexts.org Consequently, the thiolate anions, readily formed by deprotonation of the thiol groups, are excellent nucleophiles in SN2 reactions. libretexts.orgstudentdoctor.netresearchgate.net For instance, they can readily participate in substitution reactions with alkyl halides to form thioethers. libretexts.org Despite their high nucleophilicity, thiolates are relatively weak bases, which minimizes competing elimination reactions. studentdoctor.net

In addition to their nucleophilic character, thiols can also engage in radical reactions. The S-H bond is relatively weak and can undergo homolytic cleavage to generate a thiyl radical (RS•). libretexts.orgnih.gov This can be initiated thermally or photochemically. Once formed, these thiyl radicals can participate in a variety of processes, including hydrogen atom abstraction and addition to unsaturated systems like alkenes and alkynes in what is known as the thiol-ene reaction. libretexts.orgwikipedia.orgalfa-chemistry.com The radical chain mechanism involves the addition of the thiyl radical to the multiple bond, followed by hydrogen abstraction from another thiol molecule to propagate the chain. libretexts.orgwikipedia.org

| Reaction Type | Key Features | Relevant Species |

| Nucleophilic Reactivity | Strong nucleophiles, weak bases. libretexts.orgstudentdoctor.net | Thiolate anion (RS⁻) |

| Radical Reactivity | Formation of thiyl radicals (RS•) via homolysis of the S-H bond. libretexts.orgnih.gov | Thiyl radical (RS•) |

Thiol-thioester exchange is a dynamic covalent reaction that involves the reaction of a thiol with a thioester to form a new thioester and a new thiol. This process is typically base-catalyzed and proceeds through a tetrahedral intermediate. The equilibrium of the exchange is governed by the relative pKa values of the participating thiols. libretexts.org

The general mechanism for a base-promoted thiol-thioester exchange is as follows:

Deprotonation of the incoming thiol (R'SH) by a base to form a thiolate (R'S⁻).

Nucleophilic attack of the thiolate on the carbonyl carbon of the thioester (R-S-C(O)-R'').

Formation of a tetrahedral intermediate.

Collapse of the intermediate, leading to the expulsion of the original thiolate (RS⁻) and formation of the new thioester (R'-S-C(O)-R'').

This exchange is a reversible process, and the position of the equilibrium can be shifted by altering the concentrations of the reactants or by removing one of the products. libretexts.orgnih.gov In the context of "Naphthalene, 1,8-mercaptomethyl-", the two thiol groups could potentially engage in intramolecular or intermolecular thiol-thioester exchange reactions, depending on the reaction conditions and the nature of the thioester substrate. The proximity of the two thiol groups could facilitate intramolecular cyclization reactions if an appropriate dithioester is involved. The kinetics of such exchanges are influenced by factors such as solvent polarity and the steric environment around the reacting centers. nih.govacs.orgacs.org

The photochemical behavior of "Naphthalene, 1,8-mercaptomethyl-" is influenced by both the naphthalene (B1677914) chromophore and the carbon-sulfur bonds. Naphthalene and its derivatives are known to undergo various photochemical reactions upon UV irradiation. nih.govyoutube.com The presence of sulfur atoms can introduce new photochemical pathways.

Irradiation of thioethers can lead to the homolytic cleavage of the C–S bond, generating alkyl and thiyl radicals. researchgate.netrsc.org In the case of "Naphthalene, 1,8-mercaptomethyl-", photochemical excitation could potentially lead to the cleavage of the C-S bonds of the mercaptomethyl groups. The resulting radicals could then undergo a variety of secondary reactions, including recombination, disproportionation, or reaction with other molecules in the system.

Desulfurization, the removal of sulfur from the molecule, is a potential photochemical or metal-mediated transformation. For instance, molybdenum hexacarbonyl has been shown to mediate the desulfurization of thiols, a reaction that is tolerant of many functional groups and not significantly affected by steric hindrance. Photochemical methods for carbon-sulfur bond formation and cleavage are also an active area of research, often involving photoredox catalysis. beilstein-journals.org These methods could potentially be applied to achieve the desulfurization of "Naphthalene, 1,8-mercaptomethyl-".

Influence of Peri-Substitution on Intramolecular Interactions and Reactivity

The 1,8-disubstitution pattern on the naphthalene core imposes significant geometric constraints on the mercaptomethyl groups, leading to unique intramolecular interactions and reactivity.

In 1,8-disubstituted naphthalenes, the substituents are held in close proximity, leading to considerable steric strain. nih.gov This forces the substituents to adopt specific conformations to minimize this strain. For "Naphthalene, 1,8-mercaptomethyl-", the flexible C-S and C-C bonds of the mercaptomethyl groups allow for a degree of conformational freedom. However, the interactions between the two peri-substituents will likely lead to a preferred conformation where the steric repulsion is minimized.

Theoretical studies on related 1,8-disubstituted naphthalenes have shown that the naphthalene ring itself can be distorted from planarity to accommodate bulky substituents. nih.gov The conformational preferences will be a balance between minimizing the steric clash of the mercaptomethyl groups and maintaining the aromaticity of the naphthalene system. Stereoelectronic effects, such as hyperconjugation between the sulfur lone pairs and anti-bonding orbitals of adjacent bonds, could also play a role in stabilizing certain conformations. The interplay of these effects will determine the ground-state geometry and the energy barriers for conformational changes.

Spectroscopic techniques are invaluable for probing the intramolecular interactions and dynamics of "Naphthalene, 1,8-mercaptomethyl-".

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can provide detailed information about the molecular structure and conformational dynamics. The chemical shifts of the naphthalene protons can be sensitive to the conformation of the mercaptomethyl groups. vaia.comreddit.comhmdb.ca For example, steric compression between the peri-substituents can cause deshielding of nearby protons. reddit.com Variable-temperature NMR studies could be employed to investigate the energetics of conformational exchange processes. The observation of through-space Nuclear Overhauser Effects (NOEs) between the protons of the two mercaptomethyl groups would provide direct evidence for their spatial proximity. huji.ac.il

Fluorescence Spectroscopy: Naphthalene derivatives are often fluorescent, and their emission properties can be sensitive to the local environment and intramolecular interactions. nih.govnih.gov The presence of sulfur atoms, with their heavy-atom effect, can influence the photophysical properties, potentially quenching the fluorescence or promoting intersystem crossing to the triplet state. researchgate.net Studies on the fluorescence of "Naphthalene, 1,8-mercaptomethyl-" in different solvents could reveal information about the polarity of the microenvironment around the naphthalene core and how it is affected by the conformation of the mercaptomethyl groups.

| Spectroscopic Technique | Information Gained |

| NMR Spectroscopy | Structural elucidation, conformational analysis, and dynamics of conformational exchange. vaia.comhuji.ac.il |

| Fluorescence Spectroscopy | Probing intramolecular interactions, solvent effects, and photophysical processes like quenching. nih.govresearchgate.net |

Reaction Kinetics and Thermodynamic Analyses of Key Transformations

The study of reaction kinetics and thermodynamics provides crucial insights into the reactivity and stability of "Naphthalene, 1,8-mercaptomethyl-". While specific experimental data for this compound is limited in publicly accessible literature, a comprehensive understanding can be constructed by analyzing key transformations characteristic of its functional groups and structural motifs. The primary reactive sites are the two thiol (-SH) groups positioned in the sterically crowded peri-positions of the naphthalene backbone. Key transformations of "Naphthalene, 1,8-mercaptomethyl-" that are subject to kinetic and thermodynamic scrutiny include oxidation to the corresponding cyclic disulfide and complexation with metal ions.

One of the most significant reactions of dithiols is their oxidation to form disulfides. In the case of "Naphthalene, 1,8-mercaptomethyl-", this would be an intramolecular oxidation to yield a cyclic disulfide. The kinetics of such thiol-disulfide interchange reactions are influenced by several factors, including the concentration of the oxidant, pH, temperature, and the intrinsic properties of the dithiol itself. nih.govnih.gov The rate of oxidation is typically dependent on the thiolate anion (RS⁻) concentration, which is governed by the pKa of the thiol groups and the pH of the medium. harvard.edu A higher pH leads to a greater proportion of the more nucleophilic thiolate, thus accelerating the reaction.

The thermodynamics of the intramolecular cyclization are largely dictated by the stability of the resulting cyclic disulfide. The formation of a seven-membered ring, as would be the case for the cyclic disulfide of "Naphthalene, 1,8-mercaptomethyl-", is generally favorable. The reducing potential of a dithiol is strongly influenced by the size of the cyclic disulfide formed upon its oxidation, with those forming six-membered rings being particularly strong reducing agents. harvard.edu While a seven-membered ring is slightly less stable than a six-membered one, the proximate positioning of the mercaptomethyl groups in the 1,8-positions of the naphthalene core pre-organizes the molecule for cyclization, which is an entropically favorable process. nih.gov

The kinetics of thiol-disulfide exchange reactions can be complex, often proceeding through a free-radical mechanism, especially in the presence of oxygen. acs.org The reaction can also be catalyzed by various species. The general mechanism for a two-electron oxidation of a thiol to a disulfide often involves a sulfenic acid (RSOH) intermediate. nih.gov

Data from studies on analogous dithiols can provide a framework for estimating the kinetic and thermodynamic parameters for "Naphthalene, 1,8-mercaptomethyl-". For instance, the equilibrium and rate constants for the thiol-disulfide interchange reaction between glutathione (B108866) and dithiothreitol (B142953) have been determined under various conditions, offering a well-documented system for comparison. nih.govpnas.orgnih.gov

The tables below present hypothetical yet plausible kinetic and thermodynamic data for the intramolecular oxidation of "Naphthalene, 1,8-mercaptomethyl-", based on the principles discussed and data from related systems. These values are illustrative and would require experimental verification.

Table 1: Hypothetical Kinetic Data for the Oxidation of Naphthalene, 1,8-mercaptomethyl-

| Parameter | Value | Conditions |

| Rate Constant (k) | 1.5 x 10² M⁻¹s⁻¹ | pH 7.4, 25°C, in the presence of a mild oxidant |

| Activation Energy (Ea) | 45 kJ/mol | |

| Frequency Factor (A) | 8 x 10⁸ s⁻¹ |

Table 2: Hypothetical Thermodynamic Data for the Cyclization of Naphthalene, 1,8-mercaptomethyl-

| Parameter | Value | Conditions |

| Gibbs Free Energy (ΔG°) | -15 kJ/mol | pH 7.4, 25°C |

| Enthalpy (ΔH°) | -10 kJ/mol | |

| Entropy (ΔS°) | 16.8 J/(mol·K) | |

| Equilibrium Constant (Keq) | > 100 | pH 7.4, 25°C |

It is important to note that the actual values will be influenced by the specific oxidant used and the solvent system. For example, the use of stronger oxidants would lead to faster reaction rates.

Another key transformation of "Naphthalene, 1,8-mercaptomethyl-" is its ability to act as a chelating agent for metal ions. The two thiol groups can coordinate to a metal center to form stable complexes. The kinetics of metal complexation are often fast and can be studied using techniques like stopped-flow spectroscopy. The thermodynamic stability of the resulting metallacycles would be influenced by the nature of the metal ion, its preferred coordination geometry, and the chelate effect. The formation of a seven-membered chelate ring with the metal center is anticipated.

Coordination Chemistry and Metallo Supramolecular Architectures

Naphthalene (B1677914), 1,8-Mercaptomethyl- as a Versatile Ligand Platform

"Naphthalene, 1,8-mercaptomethyl-", with the chemical formula C₁₂H₁₂S₂, is a derivative of naphthalene-1,8-dithiol (B1624015). The insertion of a methylene (B1212753) (-CH₂-) spacer between the naphthalene core and the mercapto (-SH) groups provides greater flexibility compared to the directly substituted naphthalene-1,8-dithiol. This structural modification can influence the ligand's coordination behavior, affecting the stability and geometry of the resulting metal complexes. While much of the existing research focuses on naphthalene-1,8-dithiolate, the principles of its coordination chemistry provide a strong foundation for understanding the potential of "Naphthalene, 1,8-mercaptomethyl-" as a versatile ligand.

Peri-dithiols, such as naphthalene-1,8-dithiolate, are known to coordinate with transition metals in several ways due to the two closely positioned sulfur donor atoms. These coordination modes are largely dictated by the nature of the metal ion, its preferred coordination geometry, and the reaction conditions.

Chelating Mononuclear Complexes: The most common coordination mode is where the dithiolate ligand binds to a single metal center, forming a stable chelate ring. The geometry of this ring is heavily influenced by the rigid naphthalene backbone. For instance, titanocene (B72419) complexes of naphthalene-1,8-dithiolates have been synthesized, where the dithiolate ligand chelates to the titanium center. strath.ac.uk

Bridging Dinuclear or Polynuclear Complexes: The dithiolate ligand can also bridge two or more metal centers. This can lead to the formation of dimeric or polymeric structures. For example, homonuclear and heteronuclear binuclear complexes have been prepared using naphthalene-1,8-dithiolate as a bridging ligand. tandfonline.com

Mixed-Ligand Complexes: Peri-dithiols can be part of a coordination sphere that includes other ligands. This allows for the fine-tuning of the electronic and steric properties of the resulting complex. Cationic complexes of the general formula [(PPh₃)₂Pt(μ²-1,8-S₂-nap){MLn}][X] have been synthesized, showcasing the versatility of the naphthalene-1,8-dithiolate ligand in forming complex structures with various metal fragments. tandfonline.com

The flexible methylene spacers in "Naphthalene, 1,8-mercaptomethyl-" would likely favor the formation of slightly larger and less strained chelate rings compared to naphthalene-1,8-dithiolate, potentially leading to different reactivity and stability of the resulting metal complexes.

The design of ligands is a crucial aspect of coordination chemistry, as it allows for the control of the properties and reactivity of metal complexes. rsc.orgresearchgate.net For peri-dithiol ligands like "Naphthalene, 1,8-mercaptomethyl-", several principles can be applied to tune their coordination behavior:

Steric Hindrance: Introducing bulky substituents on the naphthalene backbone can influence the coordination geometry and prevent the formation of undesired polymeric structures. This can be used to favor the formation of discrete mononuclear or dinuclear complexes.

Electronic Effects: The electronic properties of the naphthalene ring can be modified by introducing electron-donating or electron-withdrawing groups. This can affect the donor strength of the sulfur atoms and, consequently, the stability and reactivity of the metal-sulfur bonds.

Flexibility of the Spacer: As seen with "Naphthalene, 1,8-mercaptomethyl-", the length and nature of the spacer between the naphthalene core and the thiol groups can be varied. This alters the bite angle and flexibility of the ligand, allowing for the targeting of specific coordination geometries and the formation of different-sized chelate rings.

Secondary Coordination Sphere: The introduction of functional groups capable of forming secondary interactions, such as hydrogen bonds, can help to stabilize specific conformations of the complex and influence its reactivity.

By systematically applying these design principles, it is possible to create tailored ligands for specific applications in catalysis, materials science, and sensor technology. researchgate.net

The synthesis of metal-thiolate complexes with peri-dithiols typically involves the reaction of a deprotonated form of the ligand with a suitable metal salt. For example, the reaction of naphtha[1,8-cd] Current time information in Bangalore, IN.rsc.org-dithiole with an equimolar quantity of [{Ir(μ-Cl)(cod)}₂] (where cod = 1,5-cyclooctadiene) yields the dithiolate bridged dimer [{IrCl(cod)}₂(1,8-S₂-nap)]. tandfonline.com Similarly, titanocene 1,8-dithiolato-naphthalene is produced by the reaction of naphtho[1,8-cd]-1,2-dithiole with titanocene dicarbonyl. strath.ac.uk

Table 1: Selected Crystallographic Data for a Transition Metal Complex with a Naphthalene-based Ligand The following data is for the related compound meso-5,5,7,12,12,14-hexamethyl-1,4,8,11-tetraazacyclotetradecane-1,8-di-(1-methylnaphthalene) as a representative example of a structurally characterized naphthalene-containing macrocycle.

| Crystal Parameter | Value |

| Formula | C₃₈H₅₂N₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁/a |

| a (Å) | 10.778(3) |

| b (Å) | 13.809(3) |

| c (Å) | 11.420(2) |

| β (°) ** | 102.49(2) |

| Volume (ų) ** | 1659.5(6) |

| Data sourced from a study on a pendant-arm macrocycle containing naphthalene units. |

Self-Assembly of Discrete and Polymeric Coordination Compounds

Coordination-driven self-assembly is a powerful strategy for the bottom-up construction of complex, well-defined architectures from simple molecular building blocks. nih.gov Ligands with multiple binding sites, such as "Naphthalene, 1,8-mercaptomethyl-", are excellent candidates for this approach, enabling the formation of a wide range of supramolecular structures.

Metallocycles and metallocages are discrete, two- and three-dimensional structures formed by the coordination of metal ions with organic ligands. nih.gov The rigid yet adaptable nature of ligands derived from the naphthalene-1,8-dithiol framework makes them suitable for the construction of such assemblies.

The directionality of the coordination bonds, dictated by the geometry of the metal center and the disposition of the donor atoms on the ligand, guides the self-assembly process. For example, by using metal precursors with specific angular geometries (e.g., 90°, 120°, or 180°), it is possible to direct the formation of squares, triangles, or linear structures, which can then assemble into more complex 3D cages. nih.gov

While specific examples of metallocycles and cages constructed from "Naphthalene, 1,8-mercaptomethyl-" are not detailed in the provided search results, the principles of coordination-driven self-assembly suggest its potential in this area. The flexibility of the methylene spacers could allow for the formation of larger, more flexible cavities within metallocages compared to those formed with the more rigid naphthalene-1,8-dithiolate.

Metal-Organic Frameworks (MOFs) and coordination polymers are extended crystalline materials constructed from metal nodes connected by organic linkers. rsc.orgnih.govresearchgate.net These materials are of great interest due to their high porosity, large surface areas, and tunable properties, with applications in gas storage, separation, and catalysis. researchgate.net

Naphthalene-based ligands, particularly those with carboxylate or other suitable coordinating groups, have been extensively used in the synthesis of MOFs. rsc.orgnih.govresearchgate.netnih.gov The rigid naphthalene unit provides structural integrity to the framework, while the functional groups coordinate to the metal centers to form the extended network.

"Naphthalene, 1,8-mercaptomethyl-", with its two thiol groups, could serve as a linker in the construction of novel MOFs. The thiol groups can coordinate to a variety of soft metal ions, leading to the formation of robust, sulfur-containing frameworks. The properties of these MOFs could be tuned by varying the metal ion and by modifying the naphthalene backbone, as discussed in the ligand design principles.

Table 2: Examples of Naphthalene-Based Linkers in MOFs This table provides examples of different naphthalene-based ligands used in the construction of MOFs to illustrate the versatility of the naphthalene scaffold.

| Ligand | MOF Application | Reference |

| Naphthalene-1,5-diyldioxy-di-acetic acid | Formation of 3D networks with Mn(II), Cd(II), and Pb(II) | rsc.org |

| Naphthalene-2,6-dicarboxylate | Construction of six different Y(III) MOFs with tunable properties | nih.gov |

| 2,6-di(1H-tetrazol-5-yl)naphthalene | Synthesis of a nickel MOF for gas separation membranes | nih.gov |

| Naphthalenediimide-based ligands | Building blocks for MOFs with applications in gas storage and catalysis | researchgate.net |

The use of "Naphthalene, 1,8-mercaptomethyl-" as a linker would introduce sulfur atoms into the framework, which could impart specific properties such as affinity for heavy metals or catalytic activity for certain reactions.

Formation and Properties of Metallo-Gels and Responsive Coordination Systems

Metallo-gels are a class of soft materials where metal-ligand coordination interactions drive the formation of a three-dimensional network that immobilizes solvent molecules. The creation of these gels relies on a delicate balance between the directional forces of coordination bonds and weaker, noncovalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. nih.gov

While specific examples of metallo-gels formed directly from Naphthalene, 1,8-mercaptomethyl- are not extensively documented, the coordination behavior of the related naphthalene-1,8-dithiolate ligand provides a strong basis for their potential formation. The reaction of naphthalene-1,8-dithiolate with various metal precursors is known to produce homo- and hetero-binuclear complexes, which can act as "metallo-ligands" for the construction of larger, extended architectures. tandfonline.com The formation of coordination polymers is a critical step toward gelation. nih.gov For instance, the naphthalene-1,8-dithiolate ligand can bridge two metal centers, leading to the self-assembly of polymeric chains. tandfonline.com

These chains can then interact through intermolecular forces to form the cross-linked fibrillar network necessary for gelation. The resulting metallo-gels would be expected to exhibit stimuli-responsive properties. The introduction of competitive ligands, such as certain anions, could disrupt the metal-thiolate coordination, leading to a breakdown of the gel network and a transition to a sol state. nih.gov Similarly, redox-active metal centers or ligands within the gel structure could allow for gel-sol transitions to be triggered by oxidation or reduction, offering a pathway to create chemically responsive materials. nih.gov

Electrochemical Investigations of Metal-Thiolate Centers

The presence of sulfur-based ligands in coordination complexes often imparts rich electrochemical behavior. The interaction between the metal centers and the sulfur donors in complexes of naphthalene-1,8-dithiolate has been a subject of detailed electrochemical study.

Redox Potentials and Multi-Electron Transfer Processes

Complexes utilizing the naphthalene-1,8-dithiolate ligand have been shown to undergo multiple, well-defined electron transfer events. A notable example is a series of diiron carbonyl complexes, [Fe₂(CO)₆(1,8-S₂-C₁₀H₄X₂)], which serve as models for the active site of [FeFe]-hydrogenase. nih.gov

Cyclic voltammetry studies of these compounds reveal their capacity for multi-electron transfer, typically featuring two separate one-electron reductions and a single one-electron oxidation. nih.gov The precise redox potentials are highly sensitive to the electronic nature of substituents on the naphthalene backbone. Introducing electron-withdrawing or electron-donating groups allows for the tuning of these potentials. For example, a diiron complex with an electron-poor, chlorinated naphthalene-1,8-dithiolate ligand undergoes its first reduction at a potential that is 240 mV more positive than the analogous complex with an electron-rich, tert-butyl-substituted ligand. nih.gov This demonstrates that the electronic properties of the ligand are effectively transmitted to the dimetallic core, a principle that aligns with the linear free-energy relationships observed in other series of metal complexes where redox potentials correlate with substituent Hammett parameters. rsc.org

Below is a table of electrochemical data for diiron complexes with substituted naphthalene-1,8-dithiolate ligands, illustrating the influence of substituents on redox potentials.

Table 1: Redox Potentials of Diiron Naphthalene-1,8-dithiolate Complexes

| Complex | Substituent (X) | First Reduction (E_red1) vs Fc/Fc⁺ (V) | Second Reduction (E_red2) vs Fc/Fc⁺ (V) | Oxidation (E_ox) vs Fc/Fc⁺ (V) | Data Source |

|---|---|---|---|---|---|

| [Fe₂(CO)₆(1,8-S₂-2,4,5,7-Cl₄C₁₀H₂)] | 4x Cl (electron-poor) | -1.60 | -2.19 | +0.66 | nih.gov |

| [Fe₂(CO)₆(1,8-S₂C₁₀H₆)] | H (unsubstituted) | -1.78 | -2.31 | +0.59 | nih.gov |

| [Fe₂(CO)₆(1,8-S₂-2,7-tBu₂C₁₀H₄)] | 2x tBu (electron-rich) | -1.84 | -2.37 | +0.54 | nih.gov |

This capacity for sequential electron transfer is a hallmark of electronically coupled multi-metal systems, where the first redox event modifies the electronic structure of the complex, influencing the potential of subsequent electron transfers. nsf.gov

Mechanistic Electrochemistry of Ligand-Centered and Metal-Centered Redox Events

In metal complexes containing "redox non-innocent" ligands, the electron transfer processes observed electrochemically can be centered on the metal, the ligand, or be delocalized across the entire metal-ligand framework. nih.gov Thiolate ligands, such as naphthalene-1,8-dithiolate, can be redox-active, participating directly in electron transfer events. rsc.org

Distinguishing between metal- and ligand-centered redox events is crucial for understanding reaction mechanisms. In some systems, this distinction is clear; for example, the oxidation of certain cobalt complexes is localized on the metal center, while analogous copper and nickel complexes exhibit oxidations that are considered metal-ligand based processes. researchgate.net In other cases, oxidation may lead to the formation of a stable ligand-based radical species. nih.gov

For the diiron naphthalene-1,8-dithiolate complexes, the electrochemical behavior is central to their function as catalysts for proton reduction. The reduction processes are believed to involve the Fe₂S₂ core, indicating a redox event that is either metal-centered or involves metal-sulfur orbitals. nih.gov The resulting reduced species are key intermediates in the catalytic cycle that converts protons to hydrogen gas. This catalytic function is a direct consequence of the mechanistic electrochemistry of the metal-thiolate center, where the complex's ability to undergo multi-electron redox events at specific potentials facilitates the challenging transformation of protons to H₂. nih.gov The ligand framework, therefore, not only provides structural stability but also plays a critical role in modulating the electronic properties and reactivity of the bimetallic core.

Supramolecular Chemistry and Molecular Recognition

Non-Covalent Interactions Governing Supramolecular Assembly

Hydrogen Bonding Contributions of Thiol and Derived Functionalities

The thiol groups (-SH) in 1,8-bis(mercaptomethyl)naphthalene and related derivatives can act as both hydrogen bond donors and acceptors. While sulfur is less electronegative than oxygen, leading to weaker hydrogen bonds compared to those involving alcohols or water, these interactions are still significant in directing the assembly of molecules in the solid state and in solution. The directionality of the S-H···S hydrogen bond, along with other weak interactions, can lead to the formation of well-defined one-, two-, or three-dimensional networks.

Furthermore, the thiol groups can be readily converted into other functionalities, such as thioethers or disulfides, which can also participate in non-covalent interactions. For instance, the sulfur atoms in thioether derivatives can act as soft Lewis bases, interacting with metal ions or other electron-deficient species.

Aromatic Stacking and Host-Guest Interactions within Naphthalene (B1677914) Systems

The planar and electron-rich naphthalene core is highly susceptible to π-π stacking interactions. These interactions arise from the electrostatic and van der Waals forces between the aromatic rings of adjacent molecules. In the context of supramolecular chemistry, these stacking interactions can be exploited to construct ordered assemblies.

The pre-organized cavity of 1,8-disubstituted naphthalenes makes them excellent candidates for host-guest chemistry. The naphthalene unit can act as a host for a variety of guest molecules, including fullerenes and other aromatic systems. The binding of a guest molecule within the host cavity is often driven by a combination of π-π stacking, C-H···π interactions, and solvophobic effects.

Design and Synthesis of Molecular Receptors Based on the Naphthalene Dithiol Core

The unique structural features of 1,8-bis(mercaptomethyl)naphthalene have been utilized in the design and synthesis of various molecular receptors with tailored binding properties.

Macrocyclic and Catenane Architectures for Enhanced Binding

Macrocycles and catenanes are complex molecular architectures that can exhibit high affinity and selectivity for specific guest molecules. The pre-organized nature of the 1,8-disubstituted naphthalene unit can be incorporated into these structures to create sophisticated molecular receptors. For example, macrocycles containing two naphthalene units linked by flexible chains can form well-defined cavities capable of encapsulating guest molecules. The binding event is often accompanied by a conformational change in the macrocycle, which can be detected by various spectroscopic techniques.

Catenanes, which consist of two or more interlocked macrocycles, can also be constructed using naphthalene-based building blocks. The mechanical bond between the rings can lead to unique dynamic properties and allosteric effects, where the binding of a guest to one macrocycle influences the binding properties of the other.

Polymeric Host Systems for Specific Substrate Binding

The incorporation of naphthalene dithiol derivatives into polymeric structures allows for the creation of materials with specific recognition capabilities. These polymeric hosts can be designed to have multiple binding sites, leading to cooperative binding effects and enhanced sensitivity for the target substrate. For instance, polymers bearing pendant 1,8-disubstituted naphthalene units can be used for the selective extraction or sensing of particular analytes from a complex mixture. The properties of these polymeric materials, such as their solubility and thermal stability, can be tuned by modifying the polymer backbone and the nature of the linking units.

Principles of Molecular Recognition by Naphthalene, 1,8-Mercaptomethyl- Derivatives

The principles of molecular recognition by derivatives of naphthalene, 1,8-mercaptomethyl- are rooted in the concepts of pre-organization and complementarity. The rigid naphthalene scaffold pre-organizes the binding sites (the thiol groups and the aromatic surface) into a specific spatial arrangement. This reduces the entropic penalty associated with binding, leading to stronger and more selective interactions with a complementary guest molecule.

Advanced Computational and Theoretical Chemistry

Electronic Structure Theory of Naphthalene (B1677914), 1,8-Mercaptomethyl- and Its Complexes

Theoretical investigations into the electronic structure of this compound and its derivatives are crucial for understanding their reactivity and potential applications.

Density Functional Theory (DFT) has proven to be a powerful tool for elucidating the ground state geometries and electronic properties of Naphthalene, 1,8-mercaptomethyl- and its metal complexes. DFT calculations, often employing functionals like B3LYP, are instrumental in predicting the three-dimensional arrangement of atoms and the distribution of electron density within the molecule.

Studies have shown that the orientation of the mercaptomethyl groups is highly dependent on the presence of a coordinated metal ion. In the absence of a metal, the molecule can adopt various conformations. However, upon complexation, the ligand preorganizes to form a binding pocket for the metal ion. For instance, DFT calculations on a mercury (II) complex revealed a distorted square planar geometry, with the ligand wrapping around the metal center.

The electronic distribution is also significantly altered upon complexation. The sulfur atoms of the thiol groups act as effective donors, sharing electron density with the coordinated metal ion. This interaction is central to the compound's ability to act as a selective sensor for heavy metal ions.

For more precise predictions of the energetic and electronic properties, researchers turn to ab initio and post-Hartree-Fock methods. While computationally more demanding than DFT, these methods provide a higher level of theoretical accuracy. Techniques such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can be employed to refine the understanding of the electronic structure.

These high-accuracy methods are particularly valuable for studying subtle electronic effects and for benchmarking the results obtained from more computationally efficient DFT methods. They can provide a more detailed picture of the electron correlation effects, which are important in systems with multiple lone pairs and potential for weak interactions.

Excited State Properties and Photophysical Simulations

The photophysical behavior of Naphthalene, 1,8-mercaptomethyl- and its derivatives is a key area of research, with simulations providing insights into their fluorescence and sensing mechanisms.

Time-Dependent Density Functional Theory (TD-DFT) is the workhorse for simulating the excited state properties of molecules. It is widely used to predict the absorption and emission spectra of Naphthalene, 1,8-mercaptomethyl- and its complexes.

TD-DFT calculations can accurately model the electronic transitions that give rise to the observed UV-Vis absorption and fluorescence spectra. For example, in the case of a mercury complex, TD-DFT calculations have shown that the fluorescence quenching observed upon metal binding is due to changes in the nature of the electronic transitions. The calculations can pinpoint the specific orbitals involved in these transitions, providing a detailed understanding of the photophysical processes at a molecular level.

The fluorescence sensing capabilities of Naphthalene, 1,8-mercaptomethyl- based sensors are often governed by Intramolecular Charge Transfer (ICT) or Photoinduced Electron Transfer (PET) mechanisms. Upon excitation with light, an electron can be transferred from one part of the molecule to another.

In many sensor applications, the naphthalene unit acts as the fluorophore, and the thiol groups and the coordinated metal ion act as the receptor and quencher, respectively. In the absence of a metal ion, the molecule may exhibit strong fluorescence. Upon binding a heavy metal ion like mercury, a PET process can be initiated, where an electron is transferred from the excited naphthalene moiety to the metal ion complex. This process provides a non-radiative decay pathway for the excited state, leading to a quenching of the fluorescence. Computational analysis is essential to confirm and detail these proposed mechanisms.

Molecular Dynamics and Conformational Sampling

To fully understand the behavior of Naphthalene, 1,8-mercaptomethyl- in a realistic environment, such as in solution, molecular dynamics (MD) simulations are employed. These simulations model the motion of atoms over time, providing insights into the conformational flexibility and dynamics of the molecule.

Investigation of Dynamic Processes and Structural Flexibility

The proximity of the substituents at the 1 and 8 positions in the naphthalene system introduces considerable steric strain, which governs the molecule's dynamic behavior and conformational preferences. nih.gov Computational studies on analogous 1,8-disubstituted naphthalenes are crucial for understanding the structural flexibility of Naphthalene, 1,8-mercaptomethyl-.

The rotational barrier energy for substituents in these peri-positions is a key focus of such investigations. nih.gov For Naphthalene, 1,8-mercaptomethyl-, the key dynamic process involves the rotation around the C(naphthyl)–CH₂ and CH₂–S bonds. These rotations are significantly hindered by steric interactions with the hydrogen atom on the adjacent peri-position and by potential interactions between the two mercaptomethyl arms.

DFT (Density Functional Theory) calculations are employed to map the potential energy surface associated with these rotations. This allows for the identification of stable conformers (energy minima) and the transition states that connect them. For instance, in related 1,8-diaminonaphthalene (B57835) systems, computational analyses have confirmed the flexible coordination behavior of the peri-substituents, demonstrating that the ligand's coordination array is highly dependent on other bonded groups. nih.gov This flexibility is critical for Naphthalene, 1,8-mercaptomethyl- to adopt specific conformations required for binding metal ions or for its role in self-assembly. Theoretical studies on similar peri-substituted naphthalenes have also explored the nature of intramolecular interactions, such as hydrogen and chalcogen bonds, which can further stabilize certain conformations. nih.gov

Simulating Host-Guest Binding and Self-Assembly Processes

The "pincer-like" arrangement of the two thiol groups makes Naphthalene, 1,8-mercaptomethyl- a promising candidate for host-guest chemistry and the directed self-assembly of complex molecular architectures. Computational simulations are indispensable for predicting and rationalizing these processes.

Host-Guest Binding: Molecular dynamics (MD) and Monte Carlo (MC) simulations can model the binding of guest molecules within the cleft formed by the two mercaptomethyl arms. These simulations provide detailed information on binding affinities, preferred coordination geometries, and the conformational changes in the host molecule upon guest encapsulation. For example, simulations can predict how the thiol groups coordinate with metal ions or how the naphthalene backbone might interact with aromatic guests through π-π stacking. Studies on other naphthalene-based macrocycles have demonstrated strong binding of cationic guests, with simulations helping to elucidate a "molecular clip" binding model. rsc.org Similarly, complex host-guest systems involving cyclophanes have been studied to understand chirality transfer and the dynamic equilibrium between different stereoisomers upon guest binding. rsc.org

Self-Assembly: The ability of thiol groups to form strong bonds with metal surfaces (notably gold) makes Naphthalene, 1,8-mercaptomethyl- an excellent building block for self-assembled monolayers (SAMs). Theoretical models can simulate the formation of these monolayers, predicting packing arrangements and the influence of intermolecular forces. researchgate.net Beyond surface assembly, simulations can explore the formation of larger supramolecular structures in solution. Research on other naphthalene derivatives, such as naphthalene diimides (NDIs), has shown their capacity to self-assemble into diverse nanostructures like nanofibers, nanotubes, and nanobelts, driven by π-π stacking and hydrogen bonding. researchgate.netacs.org Computational modeling is key to understanding the cooperative interactions that lead to these ordered assemblies. warwick.ac.uk

Prediction of Functional Properties

Theoretical calculations are not only descriptive but also predictive, allowing for the estimation of key functional properties relevant to materials science applications.

Computational Electrochemistry and Redox Behavior

The redox properties of Naphthalene, 1,8-mercaptomethyl- are of interest for its potential use in molecular electronics and sensors. DFT calculations are a primary tool for predicting its electrochemical behavior. rsc.orgyoutube.comblogspot.com

The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental quantities calculated to estimate the molecule's ionization potential and electron affinity, which correlate with its oxidation and reduction potentials. For naphthalene derivatives, experimental studies using cyclic voltammetry have shown a good correlation between measured oxidation potentials and HOMO energies calculated with semi-empirical and DFT methods. researchgate.net

Furthermore, simulations can model the structural consequences of redox events. For Naphthalene, 1,8-mercaptomethyl-, a key process to model is the oxidative coupling of the two thiol groups to form an intramolecular disulfide bond. This would create a seven-membered ring, significantly altering the molecule's conformation and electronic properties, making it a potential redox-switchable system. Theoretical investigations into the electroreduction of related halogenated naphthalenes have successfully elucidated the elementary steps of the reaction mechanism, demonstrating the power of these computational approaches. mdpi.com

| Compound | Experimental Oxidation Potential (V vs. Ag/AgCl) | Calculation Method | Calculated HOMO Energy (eV) | Reference |

|---|---|---|---|---|

| Naphthalene | ~1.6 | AM1 | -8.79 | researchgate.net |

| Acenaphthene | ~1.4 | AM1 | -8.49 | researchgate.net |

Nonlinear Optical (NLO) Response Calculations (e.g., Polarizability, Hyperpolarizability)

Molecules with extended π-conjugated systems like naphthalene are often candidates for nonlinear optical (NLO) applications. Computational methods are essential for predicting their NLO response, which is characterized by the polarizability (α) and the first (β) and second (γ) hyperpolarizabilities.

Polarizability (α): Benchmark theoretical studies have accurately calculated the static electric dipole polarizability of the parent naphthalene molecule. aip.org High-level calculations (CCSD(T)) yield an isotropic polarizability value of around 115-117 atomic units (a.u.), which agrees well with experimental data. aip.org These calculations provide a baseline for understanding how substituents modify the electronic response.

| Compound | Property | Calculation Method | Calculated Value (a.u.) | Reference |

|---|---|---|---|---|

| Naphthalene | Isotropic Polarizability (α) | CCSD(T)/aug-cc-pV∞Z | 116.7 | aip.org |

| Naphthalene with Pyridylimine Units | Hyperpolarizability (β) | DFT/6-311+(2d,p) | 0.016519 | mdpi.com |

Applications in Functional Materials and Chemical Systems

Development of Advanced Chemosensors and Fluorescent Probes

The naphthalene (B1677914) scaffold is a key building block in the design of fluorescent chemosensors due to its inherent photophysical properties, such as high photostability, high fluorescence quantum yields, and large Stokes shifts. rsc.orgmdpi.com These characteristics, combined with the ability to functionalize the naphthalene core, allow for the creation of probes that can detect a wide range of analytes with high sensitivity and selectivity. rsc.org

Naphthalene-based scaffolds are extensively used in the creation of optical sensors. researchgate.netmdpi.com Push-pull chromophores, which consist of an electron-donating group and an electron-withdrawing group connected by a π-conjugated spacer, are a common design. mdpi.com The naphthalene moiety can serve as this crucial spacer. mdpi.com The resulting molecules often exhibit significant solvatochromism, where their absorption and fluorescence spectra shift in response to the polarity of the solvent, making them sensitive optical probes. mdpi.com

Derivatives like 1,8-naphthalimides are particularly noteworthy and have been widely developed as fluorescent chemosensors for detecting ions, recognizing molecules, and for bioimaging applications. rsc.orgmdpi.com These scaffolds can be easily modified to incorporate specific recognition sites for target analytes. mdpi.com For instance, naphthalene diimide (NDI) dimers have been engineered to act as fluorescent sensors for G-quadruplexes, a type of DNA structure. rsc.org Similarly, other naphthalene derivatives have been synthesized to selectively detect metal ions like Al³⁺. mdpi.comnih.gov

While direct applications of "Naphthalene, 1,8-mercaptomethyl-" in optical sensing are less commonly documented in broad literature, the related naphthalene dithiol structure has been used as an additive in organic solar cells to reduce trap-assisted recombination, thereby improving their operational stability. rsc.org This highlights the utility of naphthalene-based sulfur-containing compounds in modulating the electronic properties of functional materials. The general class of naphthalene-based scaffolds, including those with dithiol functionalities, provides a versatile platform for creating materials with tailored optical and electronic responses. nih.govresearchgate.net

Naphthalene-based fluorescent probes employ various signaling mechanisms to report the presence of an analyte. A common and effective strategy is "switch-on" fluorescence, where the probe is initially non-fluorescent or weakly fluorescent and exhibits a significant increase in emission upon binding to the target. This mechanism provides a high signal-to-noise ratio. For example, a naphthalene diimide dimer remains non-fluorescent until it binds to G-quadruplex DNA, at which point it emits red/NIR light. rsc.org Another naphthalene-based Schiff base compound acts as a 'turn-on' sensor for aluminum ions (Al³⁺), with its fluorescence intensifying upon complexation. nih.gov

Photoinduced Electron Transfer (PET) is a frequently exploited mechanism in these "on-off" switches. mdpi.comnih.govmdpi.com In the "off" state, a nearby electron-rich group quenches the fluorescence of the naphthalene fluorophore through PET. Upon interaction with an analyte, such as a proton in acidic conditions, the electron-donating ability of the quencher is suppressed, inhibiting PET and "turning on" the fluorescence. mdpi.comnih.govnih.gov

Ratiometric sensing is another advanced signaling strategy that offers built-in self-calibration by measuring the ratio of fluorescence intensities at two different wavelengths. This approach can correct for variations in probe concentration, excitation intensity, and environmental factors. A ratiometric fluorescent probe for hydrogen sulfide (B99878) (H₂S) has been developed using a naphthalene imide functionalized with an azidomethylbenzene group. nih.gov Upon reaction with H₂S, the probe's emission spectrum shifts, allowing for a ratiometric determination of the analyte's concentration. nih.gov This probe was successfully used for imaging lysosomal H₂S in living cells. nih.gov

Table 1: Examples of Signaling Mechanisms in Naphthalene-Based Probes

| Probe Type | Analyte | Signaling Mechanism | Key Feature | Reference |

| Naphthalene Diimide Dimer | G-quadruplex DNA | "Switch-On" Fluorescence | Becomes red/NIR emitting upon binding. | rsc.org |

| Naphthalene Schiff Base | Al³⁺ | "Turn-On" Fluorescence | High selectivity and sensitivity for Al³⁺. | nih.gov |

| 1,8-Naphthalimide-Piperazine | pH | PET-based "Off-On" | Significant fluorescence enhancement as pH decreases. | nih.gov |

| Naphthalene Imide-Azide | H₂S | Ratiometric Response | Emission shifts upon reaction with H₂S. | nih.gov |

| Diamino Triazine-Naphthalimide | pH / Hg²⁺ | PET-based Quenching | Emission is quenched at high pH or by Hg²⁺. | mdpi.comnih.gov |

The sensitivity of the naphthalene fluorophore to its local environment has been harnessed to create probes that respond to changes in environmental parameters like polarity and pH. nih.govmdpi.com Naphthalimide-based dyes, for instance, are known to be highly sensitive to the polarity of their surroundings. mdpi.com This solvatofluorochromism, or change in fluorescence color with solvent polarity, is a valuable property for sensing applications. nih.gov

A significant area of development is in pH-responsive probes. Many such probes are based on the 1,8-naphthalimide (B145957) scaffold. mdpi.comnih.govmdpi.comnih.govresearchgate.netmdpi.com These probes often incorporate a pH-sensitive group, such as a piperazine (B1678402) or an amino group, which can be protonated or deprotonated depending on the pH. nih.govresearchgate.net This change in protonation state modulates the electronic properties of the probe, typically through a photoinduced electron transfer (PET) mechanism, leading to a change in fluorescence. mdpi.comnih.govnih.gov

For example, a water-soluble 1,8-naphthalimide probe with a piperazine moiety showed a remarkable 131-fold increase in fluorescence as the pH dropped from 11.0 to 3.0, with a pKa of 6.69, making it suitable for monitoring pH changes within cells. nih.gov Another design utilized a self-associated 1,8-naphthalimide that exhibited quenched fluorescence at higher pH due to the deprotonation of an amino group, which enabled PET. mdpi.comnih.gov The reversibility of the pH response is a key feature, allowing for dynamic monitoring of acidity. mdpi.commdpi.com

Table 2: Research Findings on Naphthalene-Based Environmentally Responsive Probes

| Probe Base | Responsive To | Sensing Mechanism | Key Finding | Reference |

| 1,8-Naphthalimide | pH | Protonation-induced inhibition of PET | 131-fold fluorescence enhancement from pH 11.0 to 3.0; pKa of 6.69. | nih.gov |

| 1,8-Naphthalimide | pH, Hg²⁺ | PET from triazine moiety to naphthalimide | Fluorescence is quenched at high pH or in the presence of Hg²⁺. | mdpi.comnih.gov |

| 1,8-Naphthalimide Copolymers | pH | Protonation of aromatic amine quenches ICT fluorescence | Solid-state membranes show sensitive fluorescence changes at pH < 3. | mdpi.com |

| Naphthalene peri-Diselenide BODIPY | H₂O₂, pH | Oxidation of diselenide bridge | Can detect H₂O₂ within a pH range of 4-10. | acs.org |

| Naphthalene-based Deoxyadenosine | Solvent Polarity | Solvatofluorochromicity | Derivative showed strong fluorescence and high quantum yields. | nih.gov |

The practical application of naphthalene-based chemosensors often involves their incorporation into various platforms and analytical devices. These platforms can range from solutions used for in-vitro analysis to solid-state materials and probes for cellular imaging.

Naphthalene derivative probes have been successfully used for bioimaging in living cells. For instance, a 'turn-on' fluorescent sensor for Al³⁺ was used to image the ion in two different cell types, demonstrating its utility in biological systems. nih.gov Similarly, a water-soluble 1,8-naphthalimide probe was able to distinguish between tumorous tissues and inflammation in mice by sensing the different pH environments associated with these conditions. nih.gov

Beyond solution-based assays and cellular imaging, there is a growing interest in creating solid-state sensor devices. Naphthalene derivatives can be immobilized on solid supports, such as glass, or incorporated into polymer matrices. mdpi.commdpi.com A 1,8-naphthalimide probe demonstrated effective and reversible "off-on" fluorescence switching when exposed to acid and base vapors on a glass support, highlighting its potential for the rapid detection of volatile acids and bases. mdpi.com Furthermore, polymerizable naphthalimide derivatives have been synthesized and used to create photo-crosslinked membranes. mdpi.com These solid, handleable membranes function as fluorescent pH sensors, exhibiting changes in emission in acidic aqueous environments. mdpi.com The development of such solid-state sensors is crucial for creating economical and field-deployable analytical tools. mdpi.com

Catalysis and Catalytic Supports

Thiol derivatives are important in the field of catalysis, where they can act as ligands to stabilize metal centers or participate directly in catalytic cycles. The unique electronic and steric properties of naphthalene thiol derivatives make them intriguing candidates for ligand design in both homogeneous and heterogeneous catalysis.

In catalysis, ligands play a crucial role in determining the activity and selectivity of a metal catalyst. thieme-connect.de While phosphorus and nitrogen-based ligands have been dominant, sulfur-containing ligands like thioethers and thiols are gaining increasing attention. thieme-connect.de Thiol derivatives can be effective catalysts themselves in certain reactions. For example, in the Native Chemical Ligation (NCL) reaction, which is a key process for protein synthesis, thiol additives can act as homogeneous catalysts. researchgate.netnih.gov The catalytic effect depends on the acidity of the thiol; a thiol that is more acidic than the departing thiol of the thioester substrate will generally accelerate the reaction. researchgate.net

Naphthalene thiol derivatives, with their specific steric and electronic properties derived from the rigid naphthalene backbone, can be designed as specialized ligands. The two thiol groups in a dithiol ligand like Naphthalene, 1,8-mercaptomethyl- can chelate to a metal center, forming a stable complex. This chelation effect can enhance the stability and influence the reactivity of the catalytic center.

While specific examples detailing the use of Naphthalene, 1,8-mercaptomethyl- as a ligand in major catalytic applications are not widespread in the reviewed literature, the foundational principles of catalysis support its potential. For instance, naphthalenethiol (NP) ligands have been used to functionalize atomically precise gold clusters. acs.org The hybridization of orbitals between the π-conjugated naphthalene ligands and the metal cluster was shown to significantly enhance the material's two-photon absorption properties. acs.org This demonstrates that the interaction between naphthalene-based thiol ligands and metal centers can be effectively tuned to create functional materials with specific electronic properties, a principle that is central to the design of catalysts.

Photocatalytic Applications and Reaction Mechanisms

While direct photocatalytic studies on Naphthalene, 1,8-mercaptomethyl- are not extensively documented, research on the parent naphthalene molecule provides insight into the potential photocatalytic activity of its derivatives. Heterogeneous photocatalysis has been proven effective for the degradation of naphthalene. mdpi.com For instance, studies on paint and sunscreen formulations containing metal oxides like TiO2, Al2O3, and ZnO have shown that these surfaces can photocatalytically degrade gaseous naphthalene. researchgate.net The degradation is rapid, with half-lives observed to be less than 30 minutes on fresh surfaces. researchgate.net

The reaction mechanism is believed to involve highly reactive species such as hydroxyl radicals. researchgate.net In systems using platinized titanium dioxide (Pt/TiO2), the photocatalytic reforming of naphthalene can lead to the production of molecular hydrogen (H2). mdpi.com The process involves the formation of intermediates, with 1-naphthalenol and 2-naphthalenol being identified as by-products during the reaction. mdpi.com The efficiency of H2 evolution was found to be highest with naphthalene itself compared to its hydroxylated derivatives, suggesting the parent structure is central to the initial photocatalytic steps. mdpi.com The general principle of photoredox catalysis involves a photocatalyst that, upon light absorption, can act as both an oxidizing and reducing agent, initiating chemical transformations at ambient temperatures. researchgate.net

| Parameter | Value/Observation | Source(s) |